4-Oxo-4-(4-pentylphenyl)butanoic acid

Monoamine Oxidase Inhibition MAO-A Selectivity Neuropharmacology

Researchers needing highly selective MAO-A inhibitors for CNS research often face supply inconsistency and limited species-selectivity data. This compound resolves these gaps: - Selective hMAO-A inhibitor: IC50 0.720 nM, >2,600-fold selectivity over MAO-B. - Species differentiation: 46-fold human vs rat MAO-A potency difference, enabling translational studies. - High lipophilicity (cLogP ~3.5-3.9) for BBB penetration; supplied as a solid with reliable global shipping.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 64779-07-3
Cat. No. B1299271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(4-pentylphenyl)butanoic acid
CAS64779-07-3
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O
InChIInChI=1S/C15H20O3/c1-2-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18)
InChIKeyMIHIJXVJKUGJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4-(4-pentylphenyl)butanoic acid Overview


4-Oxo-4-(4-pentylphenyl)butanoic acid (CAS 64779-07-3), also referred to as 3-(4-n-pentylbenzoyl)propionic acid, is an organic compound belonging to the class of γ-oxobenzenebutanoic acids . Its molecular structure is defined by a 4-pentylphenyl group linked to a butanoic acid chain via a ketone bridge at the 4-position, with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, with reported biochemical activity against human monoamine oxidases (MAO-A and MAO-B) and potential as an intermediate for synthesizing biologically active derivatives, including calpain inhibitors [1][2].

Reported MAO-A isoform‑selectivity study context
Lipophilicity‑enhanced scaffold for CNS‑targeted library synthesis
Calpain inhibitor SAR precursor (amide derivatization)

4-Oxo-4-(4-pentylphenyl)butanoic acid Substitution Limits


The 4-aryl-4-oxobutanoic acid class exhibits pronounced structure-activity relationships (SAR) where lipophilicity and steric bulk at the para-position critically dictate target engagement and selectivity. Simple substitution of 4-Oxo-4-(4-pentylphenyl)butanoic acid with its unsubstituted analog, 4-Oxo-4-phenylbutanoic acid (CAS 2051-95-8), leads to a dramatic divergence in physicochemical properties and, consequently, biochemical profiles . Specifically, the pentyl chain of the target compound increases the calculated LogP from 1.25 for the unsubstituted analog to approximately 3.5-3.9, indicating a >100-fold increase in lipophilicity . This substantial shift in partition coefficient directly impacts membrane permeability and target binding kinetics, making the target compound a distinct chemical entity for applications where enhanced hydrophobicity is a prerequisite for activity or where specific hydrophobic interactions are hypothesized in the target binding pocket. Furthermore, the commercially available 2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid (CAS 951893-53-1) introduces gem-dimethyl substitution, which alters the conformational flexibility and metabolic stability of the butanoic acid moiety, underscoring that even seemingly minor structural modifications within this class result in distinct pharmacological tool compounds .

Unsubstituted analog
4-Oxo-4-phenylbutanoic acid (CAS 2051-95-8) exhibits a substantially lower lipophilicity profile, which may shift membrane permeability and target‑binding kinetics compared with the pentyl‑substituted compound.
gem‑Dimethyl analog
2,2-Dimethyl-4-oxo-4-(4-n-pentylphenyl)butyric acid (CAS 951893-53-1) introduces conformational flexibility and metabolic stability changes that can alter the biological profile; direct interchange should not be assumed.

4-Oxo-4-(4-pentylphenyl)butanoic acid Evidence Profile


MAO-A vs. MAO-B Selectivity Profile

4-Oxo-4-(4-pentylphenyl)butanoic acid exhibits a marked selectivity for the MAO-A isoform over MAO-B. In a head-to-head recombinant enzyme assay, the compound inhibited human MAO-A with an IC50 of 0.720 nM, whereas its inhibition of human MAO-B was substantially weaker, with an IC50 of 1,900 nM (1.9 µM) [1]. This corresponds to an approximately 2,600-fold selectivity for MAO-A over MAO-B.

MAO‑A/B Selectivity
Head‑to‑head
MAO‑A IC50 0.720 nM vs. MAO‑B IC50 1,900 nM
~2,600‑fold selectivity for MAO‑A
Supports MAO‑A isoform‑specific pathway studies
Human recombinant enzymes, Sf9 cells
Monoamine Oxidase Inhibition MAO-A Selectivity Neuropharmacology

Cross-Species MAO-A Potency

The inhibitory potency of 4-Oxo-4-(4-pentylphenyl)butanoic acid against MAO-A differs significantly between human and rat enzymes. In comparable in vitro assays, the compound inhibits human recombinant MAO-A with an IC50 of 0.720 nM, while inhibition of rat brain MAO-A is approximately 46-fold less potent, with an IC50 of 33 nM [1][2].

Cross‑Species MAO‑A
Head‑to‑head
Human IC50 0.720 nM vs. Rat IC50 33 nM
~46‑fold higher human potency
Species‑selective MAO‑A inhibition context
Recombinant human vs. rat brain homogenate
MAO-A Inhibition Species Selectivity Preclinical Models

Enhanced Lipophilicity

The presence of the para-pentyl chain in 4-Oxo-4-(4-pentylphenyl)butanoic acid confers a significantly higher lipophilicity compared to its unsubstituted analog, 4-Oxo-4-phenylbutanoic acid (CAS 2051-95-8). Calculated partition coefficients (LogP) for the target compound range from 3.47 to 3.87, whereas the unsubstituted analog has a LogP of 1.25 .

Lipophilicity (LogP)
Data to verify
Target LogP ~3.5–3.9 vs. unsubstituted analog LogP 1.25
LogP increase >2.2 units
Higher lipophilicity may support passive membrane permeability studies
Calculated values; experimental confirmation recommended
Lipophilicity LogP Physicochemical Property Drug Design

Molecular Weight & Rotatable Bond Profile

4-Oxo-4-(4-pentylphenyl)butanoic acid (MW: 248.32 g/mol) possesses a distinct molecular weight and rotatable bond profile compared to the core 4-Oxo-4-phenylbutanoic acid scaffold (MW: 178.18 g/mol) . The target compound contains 8 rotatable bonds, significantly more than the 4 rotatable bonds present in the unsubstituted analog .

Scaffold Properties
Data to verify
MW 248.32 g/mol, 8 rotatable bonds vs. unsubstituted 178.18 g/mol, 4 bonds
Distinct scaffold for lipophilicity‑driven library design
Standard database values; verify before screening
Scaffold Differentiation Molecular Weight Rotatable Bonds Medicinal Chemistry

4-Oxo-4-(4-pentylphenyl)butanoic acid Key Use Cases


MAO-A Selective Tool Compound

4-Oxo-4-(4-pentylphenyl)butanoic acid is a potent and highly selective inhibitor of human MAO-A (IC50: 0.720 nM) with >2,600-fold selectivity over MAO-B (IC50: 1,900 nM) [1]. This profile makes it a valuable tool compound for dissecting the specific roles of MAO-A in neurotransmitter metabolism, neuropsychiatric disorders, and the pharmacological effects of monoamine oxidase inhibitors. Its selectivity minimizes confounding effects from MAO-B inhibition, enabling more precise mechanistic studies.

CNS-Penetrant Building Block

With a calculated LogP of ~3.5-3.9, this compound is significantly more lipophilic than its unsubstituted analog (LogP 1.25) . This property suggests a higher probability of crossing the blood-brain barrier via passive diffusion. Medicinal chemists can leverage this scaffold as a starting point for synthesizing libraries of novel CNS-active agents, where enhanced lipophilicity is often a desired characteristic for achieving target engagement in the central nervous system.

Calpain Inhibitor Precursor

The carboxylic acid functionality of 4-Oxo-4-(4-pentylphenyl)butanoic acid allows for straightforward conversion to primary and secondary amides. This compound class serves as a key intermediate in the synthesis of 4-aryl-4-oxobutanoic acid amide derivatives, a family of compounds that have been explored as μ-calpain inhibitors [2]. The pentyl substitution on the aryl ring may impart favorable binding characteristics to the calpain active site, warranting its use as a precursor in SAR studies for this target.

Chemical Probe for Species-Selective MAO-A

The compound exhibits a 46-fold difference in potency between human (IC50: 0.720 nM) and rat (IC50: 33 nM) MAO-A [1][3]. This pronounced species selectivity makes it an excellent chemical probe for understanding interspecies variations in MAO-A active site topology and inhibitor binding. It is a valuable tool for research groups seeking to validate the translational relevance of rodent models to human MAO-A pharmacology and for calibrating in vivo efficacy expectations.

Application
Selection Property
Validation Focus
MAO‑A pathway research
Isoform selectivity assay context
Confirm MAO‑A vs. MAO‑B inhibition profile in target assay
CNS‑targeted library synthesis
Lipophilicity‑dependent penetration profile
Assess permeability and brain exposure models
Calpain inhibitor SAR precursor
Carboxylic acid derivatization capability
Synthesize and test amide derivatives for calpain inhibition
Species‑selective MAO‑A probe
Human‑rat potency ratio context
Validate translational model comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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